molecular formula C24H24N2O5S B11419320 7-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11419320
M. Wt: 452.5 g/mol
InChI Key: JDVHMQUIHKWVMH-UHFFFAOYSA-N
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Description

“7-(2,3-DIMETHOXYPHENYL)-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE” is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,3-DIMETHOXYPHENYL)-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups through various coupling reactions. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogenation, nitration, or sulfonation might be possible.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds in the thiazolopyridine family have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. Research into this specific compound could reveal similar or novel biological activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, leading to the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Other compounds in this family with similar core structures.

    Phenyl-Substituted Compounds: Compounds with similar phenyl substitutions, such as dimethoxyphenyl or ethoxyphenyl groups.

Uniqueness

What sets “7-(2,3-DIMETHOXYPHENYL)-3-(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE” apart is its specific combination of functional groups and the thiazolopyridine core. This unique structure could lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O5S/c1-4-31-16-10-8-15(9-11-16)24(28)14-32-23-19(13-25)18(12-21(27)26(23)24)17-6-5-7-20(29-2)22(17)30-3/h5-11,18,28H,4,12,14H2,1-3H3

InChI Key

JDVHMQUIHKWVMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=C(C(=CC=C4)OC)OC)C#N)O

Origin of Product

United States

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